Ofloxacin-d8

Bioanalysis LC-MS/MS Method Validation

Ofloxacin-d8 (CAS 1219170-21-4) is a stable isotope-labeled internal standard (SIL-IS) of the fluoroquinolone antibiotic ofloxacin, wherein eight hydrogen atoms are replaced with deuterium. It is a synthetic compound with a molecular formula of C18H12D8FN3O4 and a molecular weight of 369.42 g/mol.

Molecular Formula C18H20FN3O4
Molecular Weight 369.4 g/mol
CAS No. 1219170-21-4
Cat. No. B563481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOfloxacin-d8
CAS1219170-21-4
Synonyms9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid;  Ofloxacine-d8;  DL-8280-d8;  HOE-280-d8;  Exocin-d8;  Flobacin-d8;  Floxil-d8;  Floxin-d8;  Monoflocet-d8;  Ocuflox-d8; 
Molecular FormulaC18H20FN3O4
Molecular Weight369.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2
InChIKeyGSDSWSVVBLHKDQ-SQUIKQQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ofloxacin-d8: A d8-Labeled Internal Standard for Ofloxacin Quantification by LC-MS/MS and GC-MS


Ofloxacin-d8 (CAS 1219170-21-4) is a stable isotope-labeled internal standard (SIL-IS) of the fluoroquinolone antibiotic ofloxacin, wherein eight hydrogen atoms are replaced with deuterium. It is a synthetic compound with a molecular formula of C18H12D8FN3O4 and a molecular weight of 369.42 g/mol . Its primary application is to serve as a matched internal standard for the accurate and precise quantification of ofloxacin in complex biological and environmental matrices using mass spectrometry-based techniques [1].

Analytical Selection: Why d8-Labeled Ofloxacin Cannot Be Replaced by d3 or d5 Analogs for LC-MS/MS Quantification


In quantitative LC-MS/MS, the selection of a stable isotope-labeled internal standard (SIL-IS) is critical for method robustness. While any deuterated analog (e.g., Ofloxacin-d3, Ofloxacin-d5) might theoretically co-elute with the analyte, practical analytical challenges necessitate a careful selection based on isotopic purity and mass shift. The primary goal is to achieve a mass difference sufficient to avoid isotopic cross-talk between the internal standard and the analyte, while also ensuring the internal standard has no spectral overlap with the analyte's natural isotopic envelope [1]. Simply substituting a d3-labeled standard for a d8-labeled standard without experimental verification can compromise method accuracy due to inadequate mass separation or uncharacterized matrix effects .

Quantitative Procurement Evidence for Ofloxacin-d8: Isotopic Enrichment, Purity, and Regulatory Suitability


Isotopic Enrichment: d8 Mass Shift vs. d3 Analogs Minimizes Isotopic Cross-Talk

Ofloxacin-d8 provides a +8 Da mass shift relative to the unlabeled analyte. This is a greater nominal mass increase compared to the more common d3-labeled analog (Ofloxacin-d3, CAS 1173147-91-5), which provides a +3 Da shift. The larger mass differential with d8 labeling reduces the potential for isotopic cross-talk, where the internal standard's signal interferes with the analyte's [M+1] or [M+2] isotopic peaks, particularly in methods that do not employ high-resolution mass spectrometry [1]. While a direct, quantitative comparison of cross-talk reduction between Ofloxacin-d8 and Ofloxacin-d3 is not available, it is a well-established principle in LC-MS method development that a larger mass difference between analyte and SIL-IS minimizes interference and improves the accuracy of the isotope dilution method [1].

Bioanalysis LC-MS/MS Method Validation

Vendor-Specified Isotopic and Chemical Purity of Ofloxacin-d8 Free Base

The procurement value of Ofloxacin-d8 is directly tied to its documented isotopic and chemical purity. For the free base, one supplier reports a chemical purity of ≥99.5% (HPLC) and a deuterium incorporation of ≥95 atom% D . These specifications are critical for accurate quantification. A lower isotopic purity would introduce bias by contributing a non-deuterated signal that is indistinguishable from the target analyte. While different vendors and salt forms (e.g., hydrochloride) offer slightly varying specifications, the free base data serves as a quantifiable benchmark. For comparison, a leading vendor for Ofloxacin-d3 lists an isotopic purity of 99.8 atom% D . Although direct head-to-head purity comparisons across vendors are not standardized, the availability of a detailed Certificate of Analysis with these quantitative metrics is a primary factor in selecting a specific supplier.

Stable Isotopes Analytical Standards Quality Control

Regulatory-Ready Documentation for ANDA and Quality Control Applications

For users in pharmaceutical development and QC, the procurement decision often hinges on regulatory compliance and documentation. Ofloxacin-d8 from certified suppliers is provided with comprehensive characterization data that supports analytical method validation (AMV) and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) [1]. Some suppliers operate under GMP-compliant and ISO-certified facilities . In contrast, many standard Ofloxacin-d3 products are marketed primarily as analytical standards for general research use, with variable levels of supporting documentation . This distinction in product positioning and accompanying data package makes Ofloxacin-d8 the more suitable choice for regulated bioanalytical workflows where thorough documentation is a prerequisite.

GMP ANDA Pharmaceutical Analysis

Structural Specificity: d8 Labeling on Piperazine Moiety Minimizes Isotopic Scrambling

The location of deuterium labeling can impact an internal standard's long-term stability and suitability for certain applications. Ofloxacin-d8 is specifically deuterated on the piperazinyl ring, replacing eight hydrogen atoms on the 2,2,3,3,5,5,6,6 positions . This is in contrast to Ofloxacin-d3, which is labeled solely on the N-methyl group of the same piperazine ring . Deuterium on the piperazine ring is generally less prone to back-exchange with hydrogen under typical analytical and physiological conditions compared to deuterium on more labile positions like O-H or N-H groups [1]. This structural feature, a class-level characteristic, suggests that Ofloxacin-d8 may offer superior signal stability in long-duration or complex matrix studies where the potential for deuterium loss could introduce error. This is a qualitative, not quantitative, advantage for this specific d8 isotopomer.

Metabolic Studies Deuterium Exchange Method Robustness

Optimal Application Scenarios for Ofloxacin-d8 Based on Quantifiable Evidence


Regulated Bioanalysis and GLP Pharmacokinetic Studies

Ofloxacin-d8 is the preferred internal standard for quantifying ofloxacin in plasma, serum, and other biological matrices for regulated pharmacokinetic (PK) and toxicokinetic (TK) studies. Its primary advantage is its suitability for ANDA and GLP workflows, backed by a comprehensive Certificate of Analysis and data package from certified suppliers [1]. The +8 Da mass shift provides a robust analytical window, ensuring the precision and accuracy required for regulatory submission [2].

Residue Analysis in Complex Food and Environmental Matrices

In analytical methods for quantifying fluoroquinolone residues in complex matrices like honey, milk, or wastewater, matrix effects can severely compromise accuracy. Ofloxacin-d8 serves as a critical tool in isotope dilution mass spectrometry to correct for these matrix effects and variable recovery during sample preparation [1]. Its structural identity to the analyte ensures co-elution and equivalent ionization behavior, making it an ideal internal standard for these challenging applications where a high level of quantitative confidence is required.

Method Development and Validation for LC-MS/MS Assays

Ofloxacin-d8 is a key reagent for analytical chemists developing and validating new LC-MS/MS methods for ofloxacin. It is essential for establishing assay performance parameters like accuracy, precision, and recovery as mandated by regulatory guidelines [1]. Its use in method validation ensures the resulting assay is robust and fit-for-purpose for its intended application, whether for clinical research, therapeutic drug monitoring, or pharmaceutical quality control.

In Vitro Metabolism and ADME Studies

For in vitro drug metabolism studies, such as those using liver microsomes or hepatocytes, Ofloxacin-d8 can be used to accurately quantify the disappearance of the parent drug ofloxacin. Its structural identity ensures that any observed differences in ion suppression or enhancement between samples are effectively normalized by the internal standard, leading to more reliable determination of metabolic stability parameters [1]. This application leverages the class-level advantage of SIL-IS to reduce variability in cell-based assays.

Quote Request

Request a Quote for Ofloxacin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.